molecular formula C19H18N4OS2 B292548 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide

2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide

カタログ番号 B292548
分子量: 382.5 g/mol
InChIキー: BLOFEQKMYQEQOG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide, also known as ATB-346, is a novel non-steroidal anti-inflammatory drug (NSAID) that has been developed to reduce inflammation and pain. This compound is a prodrug that is rapidly converted to its active form, which selectively inhibits cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. ATB-346 has shown promising results in preclinical studies and has the potential to be a safer and more effective alternative to traditional NSAIDs.

作用機序

2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide works by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins that are involved in inflammation and pain. Unlike traditional NSAIDs, which also inhibit the COX-1 enzyme, 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide has a lower risk of gastrointestinal side effects such as ulcers and bleeding. This is because COX-1 is also involved in the production of prostaglandins that protect the stomach lining, while COX-2 is primarily involved in inflammation and pain.
Biochemical and physiological effects:
2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide has been shown to reduce inflammation and pain in preclinical models of arthritis and colitis. It also has a lower risk of gastrointestinal side effects compared to traditional NSAIDs. 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide has been found to selectively inhibit the COX-2 enzyme, while sparing the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining. This selectivity may contribute to the lower risk of gastrointestinal side effects observed with 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide.

実験室実験の利点と制限

2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide has several advantages for lab experiments. It has been shown to be effective in preclinical models of inflammation and pain, and has a lower risk of gastrointestinal side effects compared to traditional NSAIDs. However, there are also limitations to using 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide in lab experiments. It is a prodrug that requires careful control of reaction conditions and purification methods to ensure high purity and yield. In addition, the mechanism of action of 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide may differ from that of traditional NSAIDs, which could complicate the interpretation of experimental results.

将来の方向性

There are several future directions for research on 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide. One area of interest is the potential use of 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide as a treatment for inflammatory bowel disease. Preclinical studies have shown that 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide can reduce inflammation and pain in a mouse model of colitis, suggesting that it may have therapeutic potential for this condition. Another area of interest is the development of new prodrugs that selectively inhibit COX-2 and have a lower risk of gastrointestinal side effects. Finally, further studies are needed to determine the safety and efficacy of 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide in humans. Clinical trials are currently underway to evaluate the safety and efficacy of 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide in patients with osteoarthritis.

合成法

2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide can be synthesized by reacting 2-amino-5-phenyl-3-thiophenecarboxylic acid with benzyl isothiocyanate in the presence of triethylamine. The resulting product is then reacted with hydrazine hydrate to form the final compound. The synthesis of 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide is a multi-step process that requires careful control of reaction conditions and purification methods to ensure high purity and yield.

科学的研究の応用

2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide has been extensively studied in preclinical models of inflammation and pain. In a rat model of arthritis, 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide was found to be more effective than traditional NSAIDs in reducing inflammation and pain, while also having a lower risk of gastrointestinal side effects. 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide has also been shown to reduce inflammation and pain in a mouse model of colitis, suggesting that it may have potential as a treatment for inflammatory bowel disease.

特性

分子式

C19H18N4OS2

分子量

382.5 g/mol

IUPAC名

1-[(2-amino-5-phenylthiophene-3-carbonyl)amino]-3-benzylthiourea

InChI

InChI=1S/C19H18N4OS2/c20-17-15(11-16(26-17)14-9-5-2-6-10-14)18(24)22-23-19(25)21-12-13-7-3-1-4-8-13/h1-11H,12,20H2,(H,22,24)(H2,21,23,25)

InChIキー

BLOFEQKMYQEQOG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=S)NNC(=O)C2=C(SC(=C2)C3=CC=CC=C3)N

正規SMILES

C1=CC=C(C=C1)CNC(=S)NNC(=O)C2=C(SC(=C2)C3=CC=CC=C3)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。